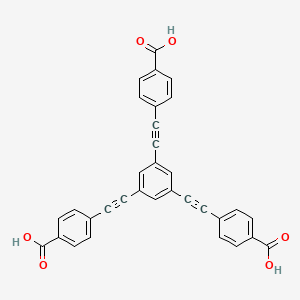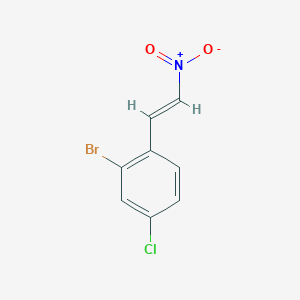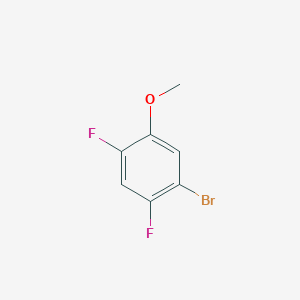
1-Bromo-2,4-difluoro-5-methoxybenzene
説明
“1-Bromo-2,4-difluoro-5-methoxybenzene” is a chemical compound with the molecular formula BrC6H3F2 . It has a molecular weight of 192.99 . This compound undergoes lithiation exclusively at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid . It has been used in the preparation of key intermediates of chiral azole antifungal agents by a chemoenzymatic process .
Synthesis Analysis
The synthesis of “1-Bromo-2,4-difluoro-5-methoxybenzene” involves a telescoped approach to aryl hydroxymethylation . This process involves the combination of the Bouveault formylation and hydride reduction .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2,4-difluoro-5-methoxybenzene” can be represented by the linear formula BrC6H3F2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involving “1-Bromo-2,4-difluoro-5-methoxybenzene” are characterized by the initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Physical And Chemical Properties Analysis
“1-Bromo-2,4-difluoro-5-methoxybenzene” has a refractive index n20/D of 1.505 (lit.) . It has a boiling point of 145-146 °C (lit.) and a melting point of -4 °C (lit.) . The density of this compound is 1.708 g/mL at 25 °C (lit.) .
科学的研究の応用
Application 1: Preparation of Difluorophenacyl Analogs
- Summary of Application : This compound is used to prepare difluorophenacyl analogs, which are inhibitors of cyclin-dependent kinases .
Application 2: Synthesis of Aminopyridine N-Oxides
- Summary of Application : It is also used to synthesize aminopyridine N-oxides for selective inhibition of p38 MAP kinase .
-
Scientific Field : Chemical Synthesis
- Summary of Application : This compound is often used in chemical synthesis as a building block due to its reactivity .
- Methods of Application : The specific methods of application or experimental procedures depend on the reaction being performed and can vary widely .
- Results or Outcomes : The outcomes of this application can also vary widely depending on the reaction being performed .
-
Scientific Field : Analytical Chemistry
- Summary of Application : It may be used in analytical chemistry as a standard for mass spectrometry .
- Methods of Application : In mass spectrometry, it would be introduced into the instrument and ionized. The resulting ions would then be separated and detected .
- Results or Outcomes : The mass spectrum obtained can provide information about the molecular weight and structure of the compound .
-
Scientific Field : Chemical Synthesis
- Summary of Application : This compound is often used in chemical synthesis as a building block due to its reactivity .
- Methods of Application : The specific methods of application or experimental procedures depend on the reaction being performed and can vary widely .
- Results or Outcomes : The outcomes of this application can also vary widely depending on the reaction being performed .
-
Scientific Field : Analytical Chemistry
- Summary of Application : It may be used in analytical chemistry as a standard for mass spectrometry .
- Methods of Application : In mass spectrometry, it would be introduced into the instrument and ionized. The resulting ions would then be separated and detected .
- Results or Outcomes : The mass spectrum obtained can provide information about the molecular weight and structure of the compound .
Safety And Hazards
“1-Bromo-2,4-difluoro-5-methoxybenzene” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be worn .
Relevant Papers
There are several papers related to “1-Bromo-2,4-difluoro-5-methoxybenzene”. These papers discuss its properties, uses, and other relevant information .
特性
IUPAC Name |
1-bromo-2,4-difluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHGZDMSUZUOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,4-difluoro-5-methoxybenzene | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

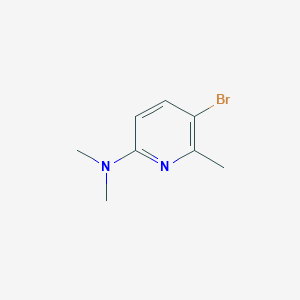
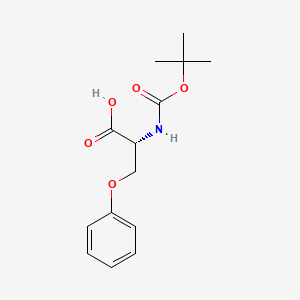
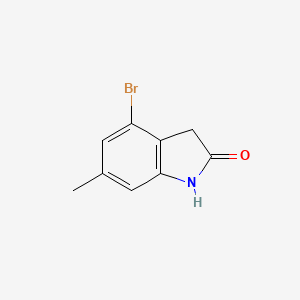
![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1375519.png)
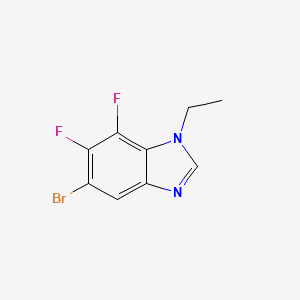
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1375522.png)
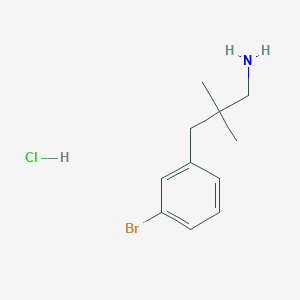
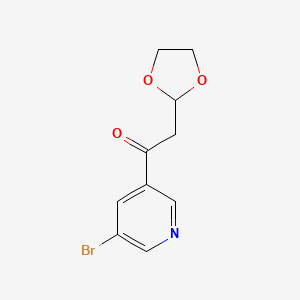
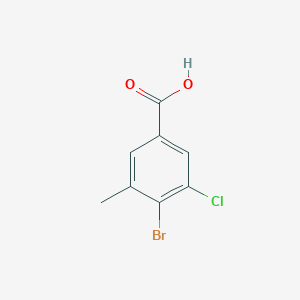
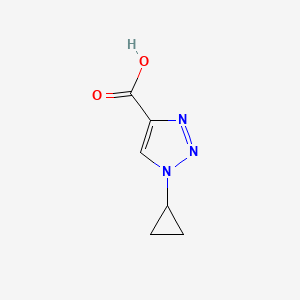
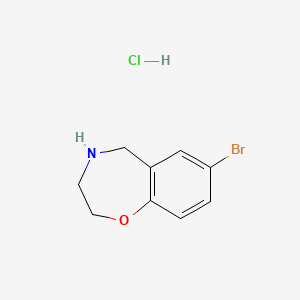
![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)
